molecular formula C17H15FN2OS2 B5792822 N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B5792822
M. Wt: 346.4 g/mol
InChI Key: DTSYARKUETXEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions to industrial scales.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit a particular enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
  • N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
  • N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

Uniqueness

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-2-4-13-15(11-6-8-12(18)9-7-11)19-17(23-13)20-16(21)14-5-3-10-22-14/h3,5-10H,2,4H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSYARKUETXEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.